molecular formula C8H4Cl2N2O B3030972 2,3-Dichloropyrido[1,2-A]pyrimidin-4-one CAS No. 117890-82-1

2,3-Dichloropyrido[1,2-A]pyrimidin-4-one

Cat. No.: B3030972
CAS No.: 117890-82-1
M. Wt: 215.03
InChI Key: ZUYGRPKKRPCWJS-UHFFFAOYSA-N
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Description

2,3-Dichloropyrido[1,2-a]pyrimidin-4-one (CAS 117890-82-1) is a versatile chemical scaffold of significant interest in medicinal chemistry, particularly in the development of targeted cancer therapies. Its core structure serves as a critical building block for the synthesis of novel allosteric inhibitors of the protein tyrosine phosphatase SHP2 . SHP2 plays a crucial role in cell proliferation and survival, and its aberrant activation is associated with various cancers . Research indicates that derivatives based on this pyridopyrimidinone core can stabilize the inactive conformation of SHP2, thereby inhibiting the Ras/MAPK signaling pathway and exhibiting potential for anticancer drug discovery . This compound is characterized by its high purity and is intended for research and development applications only. It is strictly for use in laboratory settings and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2,3-dichloropyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-6-7(10)11-5-3-1-2-4-12(5)8(6)13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYGRPKKRPCWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801258953
Record name 2,3-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117890-82-1
Record name 2,3-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117890-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloropyrido[1,2-A]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichloropyridine with formamide in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, leading to the formation of the desired pyridopyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloropyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridopyrimidines.

    Oxidation Reactions: Products include oxidized derivatives with additional functional groups.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a broad spectrum of biological activities:

  • Anticancer Activity : Several studies have demonstrated that derivatives of 2,3-dichloropyrido[1,2-a]pyrimidin-4-one show potent anticancer effects. For example, compounds derived from this scaffold have been reported to inhibit PIM-1 kinase, an important target in cancer therapy. One study showed that a specific derivative increased apoptosis in MCF-7 breast cancer cells by over 58-fold compared to control groups .
  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes such as dihydrofolate reductase (DHFR) and several kinases including tyrosine-protein kinase Abl and MAP kinases. These enzymes are crucial in cellular signaling pathways related to cancer progression and other diseases .
  • Antimicrobial Properties : Research indicates that pyridopyrimidine derivatives possess antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .

Therapeutic Applications

The therapeutic applications of this compound are extensive:

  • Cancer Treatment : Due to its ability to inhibit key kinases involved in tumor growth and survival, this compound is being explored as a chemotherapeutic agent. For instance, TAK-733 is a derivative that has shown effectiveness against melanoma cell lines by inhibiting MEK enzymes involved in the MAPK pathway .
  • Neurological Disorders : Some derivatives have shown promise in treating neurological conditions through their action on neurotransmitter systems, potentially offering new avenues for psychotropic medications .

Case Study 1: Anticancer Efficacy

A study conducted by Li et al. highlighted the synthesis of a novel derivative of this compound that exhibited significant PIM-1 inhibition with IC50 values around 11 nM. The study concluded that this compound could serve as a targeted therapy for breast cancer due to its ability to induce apoptosis selectively in cancer cells while sparing normal cells .

Case Study 2: Enzyme Inhibition

In another investigation, researchers synthesized various derivatives of pyrido[2,3-d]pyrimidines and tested their inhibitory effects on DHFR and other kinases. The results indicated that certain modifications led to enhanced inhibitory potency, suggesting that structural optimization can yield more effective therapeutic agents against cancer and other diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of PIM-1 kinase; apoptosis induction
Enzyme InhibitionInhibition of DHFR and various kinases
AntimicrobialActivity against bacterial pathogens

Mechanism of Action

The mechanism of action of 2,3-Dichloropyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Key Observations :

  • Halogenation : The 2,3-dichloro derivative’s synthesis emphasizes electrophilic substitution, while DB103 relies on palladium-catalyzed cross-couplings for aryl group introduction .
Table 2: Functional and Pharmacological Profiles
Compound Name Biological Activity Mechanism/Selectivity Key References
2,3-Dichloropyrido[1,2-A]pyrimidin-4-one Limited direct data; structural similarity suggests potential kinase/oxidative stress modulation Likely interacts with redox-sensitive pathways (inference from halogenated analogues)
DB103 Anti-angiogenic, anti-inflammatory Inhibits TNF-α-induced ROS and ERK1/2 activation (selective over JNK/p38/Akt)
Thieno-Fused Derivatives Anticancer (HeLa cells) Moderate cytotoxicity (IC₅₀ ~10–50 µM)
PI3K/mTOR Inhibitors (Compound 31) Dual PI3K/mTOR inhibition Suppresses Akt/p70s6k phosphorylation in vitro and in vivo
3-Amino Derivative Cytoprotective (gastroprotective) Reduces ethanol-induced gastric lesions in rats

Key Observations :

  • DB103 vs. Natural Analogues : DB103 outperforms apigenin in selectivity, inhibiting ERK1/2 without affecting JNK/p38, and shows higher biocompatibility (up to 50 µM vs. apigenin’s 10 µM limit) .
Table 3: Stability, Solubility, and Toxicity
Compound Name Melting Point (°C) Predicted pKa Toxicity/Safety Notes Key References
This compound Not reported ~1.41 (acidic) Limited data; handle as hazardous halogenated compound
2-Propoxy-4H-pyrido[1,2-a]pyrimidin-4-one 88–90 1.41 No acute toxicity reported
3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one Not reported ~8.5 (basic) Irritant (inhalation risk)

Key Observations :

  • Solubility: Propoxy-substituted derivatives () exhibit higher predicted solubility in ethanol, aligning with their use in solution-based assays .
  • Safety: The 3-amino derivative’s Safety Data Sheet (SDS) highlights inhalation risks, necessitating protective handling .

Biological Activity

2,3-Dichloropyrido[1,2-A]pyrimidin-4-one is a compound of significant interest due to its diverse biological activities. This article reviews its biological mechanisms, therapeutic potentials, and relevant research findings.

The biological activity of this compound is primarily linked to its ability to inhibit various enzymes and pathways critical for cellular functions.

1. Dihydrofolate Reductase (DHFR) Inhibition

  • Mechanism : DHFR is essential for DNA synthesis as it catalyzes the reduction of dihydrofolate to tetrahydrofolate. Inhibition of this enzyme leads to reduced availability of nucleotides necessary for DNA replication.
  • Research Findings : Studies have shown that derivatives of pyrido[2,3-d]pyrimidine, including this compound, exhibit high affinity for DHFR. This inhibition is crucial in the treatment of cancers and autoimmune diseases like rheumatoid arthritis and psoriasis .

2. Tyrosine Kinase Inhibition

  • Mechanism : Tyrosine kinases are involved in signaling pathways that regulate cell proliferation and survival. Inhibiting these kinases can impede tumor growth and angiogenesis.
  • Research Findings : Certain derivatives have demonstrated significant inhibitory effects on various tyrosine kinases, including those implicated in cancer progression .

Biological Activity Summary

The following table summarizes the key biological activities associated with this compound and related compounds:

Biological Activity Target Enzyme/Pathway IC50 Values (nM) Reference
DHFR InhibitionDihydrofolate Reductase1.3 - 243
Tyrosine Kinase ActivityVarious (e.g., Abl Kinase)11.4 - 17.2
Antimicrobial ActivityVarious Bacteria/FungiMIC >200 ppm
Apoptosis InductionMCF-7 CellsSignificant increase

Case Study 1: Anticancer Activity

In a study focused on breast cancer cells (MCF-7), derivatives of pyrido[2,3-d]pyrimidine showed a remarkable ability to induce apoptosis. Compound 4 from this series increased apoptosis by 58.29-fold compared to controls, highlighting its potential as a chemotherapeutic agent targeting PIM-1 kinase .

Case Study 2: Antimicrobial Properties

Research into the antimicrobial efficacy of hydrazinyl pyrido[2,3-d]pyrimidin-4-one analogues revealed their effectiveness against both gram-positive and gram-negative bacteria as well as fungal strains. The minimal inhibitory concentrations (MIC) varied significantly among different derivatives and pathogens, indicating a broad spectrum of activity .

Q & A

Q. Table 1: Example Reaction Conditions for Halogenation

SubstrateReagentConditionsYield (%)Reference
4H-pyrido[1,2-a]pyrimidin-4-onePOCl₃Reflux, 6 hr75–85
2-Chloromethyl derivativeCl₂ gasRT, 2 hr60–70

Basic: How is the electronic structure of 2,3-dichloro derivatives characterized?

Answer:
Electronic properties are analyzed using:

  • UV-Vis spectroscopy : To study π→π* transitions and solvent effects. For example, electron-withdrawing groups (e.g., Cl) at positions 2 and 3 redshift absorption due to reduced HOMO-LUMO gaps .
  • IR spectroscopy : To identify carbonyl (C=O) stretching frequencies (~1660–1680 cm⁻¹) and assess hydrogen-bonding interactions .
  • Quantum chemical calculations : PPP (Pariser-Parr-Pople) methods correlate experimental spectra with charge distribution .

Advanced: How can regioselective functionalization at the C-3 position be achieved?

Answer:
C-3 functionalization strategies include:

  • Metal-free chalcogenation : Using iodine as a catalyst for sulfenylation/selenylation under mild conditions (e.g., thiophenol/I₂/DMSO, 50°C, 12 hr), achieving yields up to 95% .
  • Suzuki-Miyaura coupling : Microwave-assisted coupling with aryl boronic acids at halogenated positions, requiring Pd catalysts and optimized base/ligand systems .
  • Radical pathways : Demonstrated in iodine-mediated reactions, where regioselectivity is controlled by radical stability at C-3 .

Q. Table 2: Optimized Conditions for C-3 Sulfenylation

SubstrateReagentCatalystTemp (°C)Time (hr)Yield (%)
4H-pyrido[1,2-a]pyrimidin-4-oneThiophenolI₂501290–95

Advanced: How do structural modifications at positions 2 and 3 influence biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (Cl) : Enhance stability and binding to enzymes (e.g., aldose reductase) by increasing electrophilicity .
  • Hydroxy/catechol moieties : Critical for antioxidant activity and enzyme inhibition (e.g., IC₅₀ values <1 µM for aldose reductase) .
  • Substituent size : Bulky groups at C-3 reduce activity, while small halogens (Cl) improve pharmacokinetic properties .

Q. Table 3: SAR of Pyrido[1,2-a]pyrimidin-4-one Derivatives

CompoundC-2 SubstituentC-3 SubstituentAldose Reductase IC₅₀ (µM)
2-PhenylHCl0.45
2-MethylCH₃Cl1.20
2-BenzylBnCl>10

Advanced: How can computational modeling resolve contradictions in experimental bioactivity data?

Answer:

  • Docking simulations : Predict binding modes to targets like aldose reductase, identifying key interactions (e.g., hydrogen bonds with Cl substituents) .
  • Molecular dynamics (MD) : Assess stability of ligand-receptor complexes, explaining discrepancies in IC₅₀ values across derivatives .
  • QSAR models : Correlate electronic parameters (e.g., Hammett constants) with activity to prioritize synthetic targets .

Methodological: What analytical techniques validate purity and regiochemistry of derivatives?

Answer:

  • HPLC-MS : Quantifies purity and detects regioisomers using reverse-phase columns (C18) and acetonitrile/water gradients .
  • ¹H/¹³C NMR : Assigns regiochemistry via coupling patterns (e.g., J-values for adjacent protons) .
  • X-ray crystallography : Resolves ambiguities in substitution patterns for crystalline derivatives .

Advanced: How are solvent effects managed in photophysical studies of halogenated derivatives?

Answer:

  • Solvatochromic shifts : Analyzed using UV-Vis in solvents of varying polarity (e.g., hexane vs. DMSO) to assess charge-transfer transitions .
  • PPP calculations : Model solvent polarity effects on excited-state geometries .
  • Empirical polarity scales : Correlate Stokes shifts with ET(30) parameters .

Key Challenges & Future Directions

  • Synthetic bottlenecks : Improve yields in halogenation via flow chemistry or photoredox catalysis.
  • Bioactivity optimization : Combine Cl substituents with antioxidant moieties (e.g., catechol) for dual-action therapeutics .
  • Scalability : Develop greener methods for C–H functionalization to reduce reliance on toxic reagents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloropyrido[1,2-A]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2,3-Dichloropyrido[1,2-A]pyrimidin-4-one

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